molecular formula C9H4F8 B1390630 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene CAS No. 1099597-57-5

1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene

Cat. No. B1390630
M. Wt: 264.11 g/mol
InChI Key: FMUPCXGYMFKRMJ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene is a biochemical used for proteomics research . It has a molecular weight of 264.12 and a molecular formula of C9H4F8 .


Physical And Chemical Properties Analysis

1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene has physical and chemical properties typical of a compound with its molecular formula, C9H4F8 . Detailed properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

  • Spectral Analysis and Structural Studies :

    • Krishnakumar and Mathammal (2009) conducted a study using FTIR and FT-Raman spectroscopy on a compound structurally similar to 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene. They investigated the effects of halogen substituents on structure and vibrational wavenumbers, providing insights into the molecular behavior of such compounds (Krishnakumar & Mathammal, 2009).
  • Synthesis of Derivatives and New Materials :

    • Hodges et al. (2001) described the synthesis of SF5-perfluoroalkyl benzene derivatives, illustrating a method for preparing new classes of perfluoroalkylaromatic compounds, which could include derivatives of 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene (Hodges et al., 2001).
  • Catalytic Applications :

    • Chandrasekhar et al. (2009) utilized a compound similar to the one as a catalyst in the reductive alkylation of alkoxy benzenes and for the synthesis of triarylmethanes, highlighting the potential catalytic properties of such fluorinated compounds (Chandrasekhar et al., 2009).
  • Polymer Synthesis and Characterization :

    • Fitch et al. (2003) synthesized new fluorine-containing polyethers using a monomer structurally similar to the compound , indicating its potential use in creating novel polymeric materials with unique properties (Fitch et al., 2003).
  • Acidity and Substituent Effects :

    • Büker et al. (1997) explored the effects of fluorine substituents on the acidity of benzene derivatives, which could be relevant for understanding the acidic behavior of 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene (Büker et al., 1997).

Future Directions

The future directions for the use of 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene are not specified in the search results. As a biochemical used for proteomics research , it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8/c10-4-3(1-2-9(15,16)17)5(11)7(13)8(14)6(4)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUPCXGYMFKRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208921
Record name 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)-benzene

CAS RN

1099597-57-5
Record name 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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